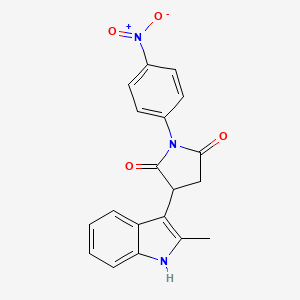
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features both indole and pyrrolidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be constructed via a cyclization reaction.
Coupling Reactions: The indole and pyrrolidine moieties are then coupled together using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the nitro group on the phenyl ring.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways due to its structural similarity to bioactive compounds.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with indole and pyrrolidine structures can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Methyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the nitro group on the phenyl ring.
3-(1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione: Lacks the methyl group on the indole ring.
Uniqueness
The presence of both a methyl group on the indole ring and a nitro group on the phenyl ring makes 3-(2-Methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61123-24-8 |
|---|---|
Formule moléculaire |
C19H15N3O4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
3-(2-methyl-1H-indol-3-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H15N3O4/c1-11-18(14-4-2-3-5-16(14)20-11)15-10-17(23)21(19(15)24)12-6-8-13(9-7-12)22(25)26/h2-9,15,20H,10H2,1H3 |
Clé InChI |
KQMOAEZWMZPMPR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















